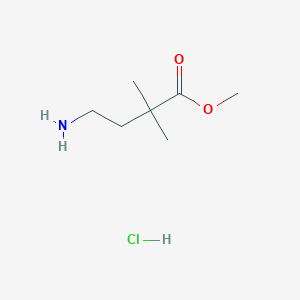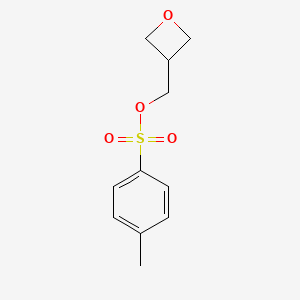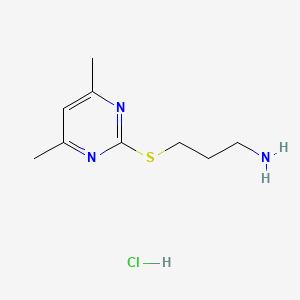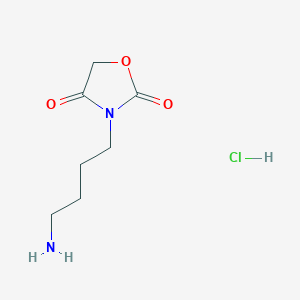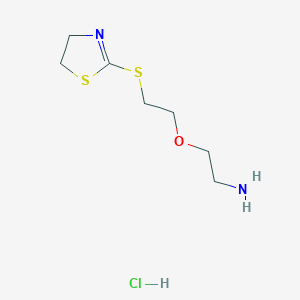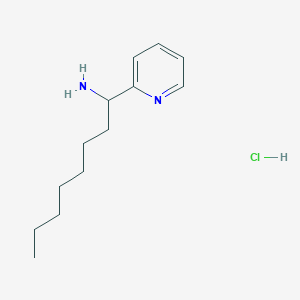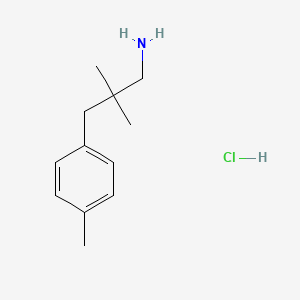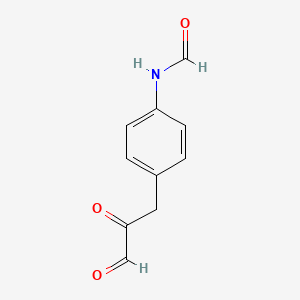
N-(4-(2,3-Dioxopropyl)phenyl)formamide
説明
N-(4-(2,3-Dioxopropyl)phenyl)formamide, commonly known as DPPF, is a chemical compound. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of N-(4-(2,3-Dioxopropyl)phenyl)formamide is C10H9NO3 . Its molecular weight is 191.18 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-(2,3-Dioxopropyl)phenyl)formamide, such as its density, melting point, and boiling point, are not provided in the search results .科学的研究の応用
Advanced Oxidation Processes for Pharmaceutical Degradation
Advanced oxidation processes (AOPs) are widely studied for the degradation of pharmaceutical compounds in water. Research by Qutob et al. (2022) highlights the degradation pathways, by-products, and toxicity of acetaminophen degradation products through AOPs, suggesting a potential area of application for studying the degradation behavior of complex organic compounds like N-(4-(2,3-Dioxopropyl)phenyl)formamide (Qutob et al., 2022).
Antioxidant Activity Analysis Methods
The methodology for determining antioxidant activity is crucial in various fields, from food science to pharmaceuticals. Munteanu and Apetrei (2021) provide a critical overview of tests used to determine antioxidant activity, which could be relevant for exploring the antioxidant properties of N-(4-(2,3-Dioxopropyl)phenyl)formamide (Munteanu & Apetrei, 2021).
Pharmacological Effects of Phenolic Compounds
Naveed et al. (2018) discuss the therapeutic roles of chlorogenic acid, a phenolic compound, suggesting that similar structural analogs like N-(4-(2,3-Dioxopropyl)phenyl)formamide could have potential biomedical applications, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018).
Biodegradation and Environmental Fate of Herbicides
Understanding the biotic and abiotic processes that govern the degradation of herbicides in the environment is crucial. Hussain et al. (2015) review the fate of phenylurea herbicides, shedding light on the degradation pathways that could be relevant for studying similar compounds (Hussain et al., 2015).
Chemosensor Applications
Roy (2021) discusses the use of 4-Methyl-2,6-diformylphenol-based compounds as chemosensors for various analytes, suggesting potential applications in detecting and quantifying specific chemical entities, which could include studies on N-(4-(2,3-Dioxopropyl)phenyl)formamide (Roy, 2021).
特性
IUPAC Name |
N-[4-(2,3-dioxopropyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-10(14)5-8-1-3-9(4-2-8)11-7-13/h1-4,6-7H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZIUOPAYINHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-Dioxopropyl)phenyl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




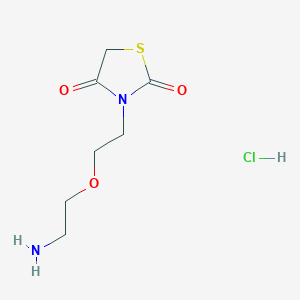

![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)

